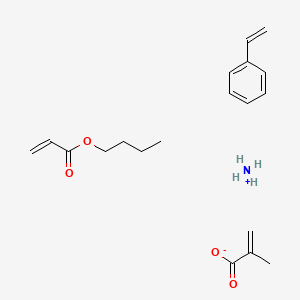

![molecular formula C12H10N2 B14621503 1H-Pyrrolo[3,2-h]quinoline, 2-methyl- CAS No. 58457-39-9](/img/structure/B14621503.png)

1H-Pyrrolo[3,2-h]quinoline, 2-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

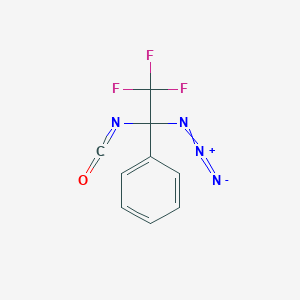

1H-Pyrrolo[3,2-h]quinoline, 2-methyl- is a heterocyclic compound that belongs to the class of pyrroloquinolines This compound features a fused ring system consisting of a pyrrole ring and a quinoline ring, with a methyl group attached at the second position of the pyrrole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[3,2-h]quinoline, 2-methyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with 2-methylpyrrole-3-carboxaldehyde in the presence of a suitable catalyst can lead to the formation of the desired compound . Another method involves the use of Friedländer condensation, where 2-aminobenzophenone reacts with a suitable aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of 1H-Pyrrolo[3,2-h]quinoline, 2-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

1H-Pyrrolo[3,2-h]quinoline, 2-methyl- undergoes various chemical reactions, including:

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrroloquinoline scaffold.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Quinoline derivatives with various oxidation states.

Reduction: Reduced pyrroloquinoline derivatives.

Substitution: Functionalized pyrroloquinoline derivatives with halogen, nitro, or other substituents.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 1H-Pyrrolo[3,2-h]quinoline, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . Additionally, its ability to form hydrogen bonds and π-π interactions with biomolecules contributes to its biological activity .

Comparaison Avec Des Composés Similaires

1H-Pyrrolo[3,2-h]quinoline, 2-methyl- can be compared with other similar compounds to highlight its uniqueness:

1H-Pyrrolo[3,2-h]quinoline: Lacks the methyl group at the second position, which can influence its chemical reactivity and biological activity.

2,3-Dimethyl-1H-Pyrrolo[3,2-h]quinoline: Contains an additional methyl group at the third position, leading to different steric and electronic effects.

1H-Pyrazolo[3,4-b]quinoline: Features a pyrazole ring instead of a pyrrole ring, resulting in distinct chemical properties and applications.

Propriétés

Numéro CAS |

58457-39-9 |

|---|---|

Formule moléculaire |

C12H10N2 |

Poids moléculaire |

182.22 g/mol |

Nom IUPAC |

2-methyl-1H-pyrrolo[3,2-h]quinoline |

InChI |

InChI=1S/C12H10N2/c1-8-7-10-5-4-9-3-2-6-13-11(9)12(10)14-8/h2-7,14H,1H3 |

Clé InChI |

KFYPHALDDOOZFS-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(N1)C3=C(C=CC=N3)C=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14621453.png)

![Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-](/img/structure/B14621475.png)

![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)

![Trimethyl[2-(methylsulfanyl)phenoxy]silane](/img/structure/B14621518.png)